6-Chloro-7-methoxy-1-methyl-9H-beta-carboline

Catalog No.
S15774630
CAS No.
606928-38-5
M.F
C13H11ClN2O
M. Wt
246.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-7-methoxy-1-methyl-9H-beta-carboline

CAS Number

606928-38-5

Product Name

6-Chloro-7-methoxy-1-methyl-9H-beta-carboline

IUPAC Name

6-chloro-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

InChI

InChI=1S/C13H11ClN2O/c1-7-13-8(3-4-15-7)9-5-10(14)12(17-2)6-11(9)16-13/h3-6,16H,1-2H3

InChI Key

SADZEFVTUDJBOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=CC(=C(C=C23)Cl)OC

6-Chloro-7-methoxy-1-methyl-9H-beta-carboline is a synthetic derivative of the beta-carboline family, characterized by its unique structure that includes a chloro and methoxy group. Beta-carbolines are known for their diverse biological activities, including neuroprotective, anticancer, and antimicrobial effects. The compound's chemical formula is C13H11ClN2O, and it features a fused ring system comprising a pyridine and indole structure, which contributes to its pharmacological properties .

The chemical reactivity of 6-chloro-7-methoxy-1-methyl-9H-beta-carboline primarily involves electrophilic aromatic substitution due to the presence of the chloro substituent. This allows for potential reactions with nucleophiles, leading to the formation of various derivatives. Additionally, the methoxy group can participate in methylation or demethylation reactions under specific conditions. The compound can also undergo oxidation and reduction reactions, which may alter its biological activity .

Research has indicated that 6-chloro-7-methoxy-1-methyl-9H-beta-carboline exhibits significant biological activities. It has been shown to possess neuroprotective properties by inhibiting nitric oxide formation, which is critical in preventing neurodegenerative diseases. Furthermore, studies suggest that this compound may have anticancer effects through mechanisms such as apoptosis induction in tumor cells and inhibition of cell proliferation . Its ability to modulate various biochemical pathways makes it a candidate for further pharmacological exploration.

The synthesis of 6-chloro-7-methoxy-1-methyl-9H-beta-carboline typically involves multi-step organic reactions. One common method includes:

  • Formation of the beta-carboline core through cyclization of appropriate precursors.
  • Chlorination at the 6-position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Methylation at the nitrogen atom via methyl iodide or dimethyl sulfate to introduce the methyl group.

These steps can be optimized based on the desired yield and purity of the final product .

6-Chloro-7-methoxy-1-methyl-9H-beta-carboline has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurodegenerative diseases and cancer.
  • Research: It can be utilized in studies investigating the mechanisms of action of beta-carbolines in biological systems.
  • Chemical Biology: The compound may be employed as a tool in biochemical assays to explore cellular signaling pathways.

Interaction studies involving 6-chloro-7-methoxy-1-methyl-9H-beta-carboline have demonstrated its ability to modulate various biochemical pathways. It has been shown to interact with receptors involved in neurotransmission and cell signaling, suggesting its potential role as an antagonist or agonist depending on the target system. Furthermore, studies indicate that this compound can influence enzyme activity related to apoptosis and cell cycle regulation .

Several compounds share structural similarities with 6-chloro-7-methoxy-1-methyl-9H-beta-carboline, notably other beta-carbolines and their derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
8-Chloro-7-methoxy-1-methyl-9H-beta-carbolineSimilar core structure with a different chlorine positionMay exhibit different biological activities compared to 6-chloro variant
6-Nitro-7-methoxy-1-methyl-9H-beta-carbolineContains a nitro group instead of chlorinePotentially enhanced anticancer properties due to nitro substitution
HarmaneA naturally occurring beta-carbolineExhibits psychoactive effects not seen in synthetic derivatives

The uniqueness of 6-chloro-7-methoxy-1-methyl-9H-beta-carboline lies in its specific substitution pattern, which influences its biological activity and interaction profile compared to these similar compounds. This specificity may lead to distinctive therapeutic potentials that warrant further investigation.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.0559907 g/mol

Monoisotopic Mass

246.0559907 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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